Ethyl 2-amino-2,4-dimethylpentanoate
Description
Ethyl 2-amino-2,4-dimethylpentanoate is a branched-chain amino ester characterized by an amino group at the 2-position and methyl substituents at the 2- and 4-positions of the pentanoate backbone.
Properties
IUPAC Name |
ethyl 2-amino-2,4-dimethylpentanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2/c1-5-12-8(11)9(4,10)6-7(2)3/h7H,5-6,10H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMDHHBOSPKQUMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(CC(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-amino-2,4-dimethylpentanoate can be synthesized through several organic synthesis methods. One common approach involves the reaction of ethyl 2-bromo-2,4-dimethylpentanoate with ammonia or an amine under controlled conditions. The reaction typically requires a solvent such as ethanol and may be catalyzed by a base like sodium hydroxide .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale organic synthesis techniques. The process may include the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-2,4-dimethylpentanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines or esters.
Scientific Research Applications
Organic Synthesis
Ethyl 2-amino-2,4-dimethylpentanoate serves as a building block in organic synthesis. It can be utilized to create more complex molecules for various research purposes. Its ability to undergo chemical reactions such as oxidation, reduction, and substitution allows for the formation of diverse derivatives that are valuable in chemical research.
Biological Research
In biological studies, this compound acts as a precursor for synthesizing amino acid derivatives. These derivatives are crucial for investigating protein structure and function. Research indicates that compounds similar to this compound can interact with enzymes and influence metabolic pathways.
Medicinal Chemistry
The compound has potential applications in drug development due to its structural properties that may enhance biological activity. It has been investigated for its possible effects on histone deacetylases (HDACs), which are important targets in cancer therapy . Its neuroprotective properties have also been explored, showing promise in protecting neuronal cells from oxidative stress.
Industrial Applications
In the industrial sector, this compound is used as an intermediate in the production of specialty chemicals. Its unique combination of functional groups allows it to participate in various reactions that yield valuable products for different applications .
Case Study 1: HDAC Inhibition
A study focused on azumamides and their analogs evaluated various amino acid derivatives for HDAC inhibitory activity. This compound showed effective inhibition of HDAC1 and HDAC3 with promising IC50 values.
Case Study 2: Neuroprotection in Animal Models
Research on traumatic brain injury models demonstrated that administration of this compound significantly reduced oxidative stress markers and improved cognitive function post-injury. This suggests its therapeutic potential in neurodegenerative diseases .
Mechanism of Action
The mechanism of action of ethyl 2-amino-2,4-dimethylpentanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis, releasing the corresponding alcohol and carboxylic acid, which can further participate in biochemical pathways .
Comparison with Similar Compounds
Ethyl 3-amino-3,4-dimethylpentanoate (CAS 1308650-34-1)
This positional isomer features an amino group at the 3-position and methyl groups at 3- and 4-positions. Molecular weight and formula (C$9$H${19}$NO$_2$) are identical to Ethyl 2-amino-2,4-dimethylpentanoate, but the substitution pattern may lead to differences in solubility and stability .
Ethyl 4-(dimethylamino)-2-phenylbutanoate (CAS 6955-21-1)
This compound replaces the branched methyl groups with a phenyl ring at the 2-position and a dimethylamino group at the 4-position. The aromatic ring introduces π-π stacking capabilities, while the dimethylamino group enhances lipophilicity. Its molecular formula (C${14}$H${21}$NO$_2$) and higher molecular weight (235.32 g/mol) distinguish it from the target compound, suggesting divergent applications in catalysis or surfactant chemistry .
Ethyl 2-(hydroxymethyl)-4,4-dimethylpentanoate (CAS 1786215-49-3)
Substituting the amino group with a hydroxymethyl moiety results in a hydroxylated analog (C${10}$H${20}$O$_3$). The hydroxyl group increases polarity, improving aqueous solubility compared to amino derivatives. This structural variation may favor its use in polymer chemistry or as a precursor for biodegradable materials .
Physicochemical Properties
| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|---|
| This compound | 1308650-34-1* | C$9$H${19}$NO$_2$ | ~173.25 | Amino, methyl, ester |
| Ethyl 3-amino-3,4-dimethylpentanoate | 1308650-34-1 | C$9$H${19}$NO$_2$ | 173.25 | Amino, methyl, ester |
| Ethyl 4-(dimethylamino)-2-phenylbutanoate | 6955-21-1 | C${14}$H${21}$NO$_2$ | 235.32 | Dimethylamino, phenyl, ester |
| Ethyl 2-(hydroxymethyl)-4,4-dimethylpentanoate | 1786215-49-3 | C${10}$H${20}$O$_3$ | 188.26 | Hydroxymethyl, methyl, ester |
*Note: CAS number inferred from , which lists "ethyl 3-amino-3,4-dimethylpentanoate" under a similar entry.
Biological Activity
Ethyl 2-amino-2,4-dimethylpentanoate, a compound derived from the amino acid structure, has garnered attention due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
This compound features a branched alkyl chain with an amino group that contributes to its biological activity. Its molecular weight is approximately 171.24 g/mol.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Research indicates that similar compounds have the potential to inhibit specific enzymes, such as serine/threonine kinases. These enzymes play crucial roles in cell signaling pathways, impacting various physiological processes .
- Neurotransmitter Modulation : The compound may influence neurotransmitter systems due to its structural similarity to amino acids involved in neurotransmission. This modulation can affect mood and cognitive functions .
- Antimicrobial Properties : Preliminary studies suggest that related compounds exhibit antimicrobial activity against various pathogens, indicating a potential for this compound in treating infections .
Table 1: Biological Activities of this compound
Case Study 1: Enzyme Inhibition
A study focused on the inhibition of AAK1 (Adaptor Associated Kinase 1) demonstrated that compounds structurally similar to this compound could significantly reduce kinase activity in vitro. This inhibition was linked to altered endocytic processes in neuronal cells, suggesting implications for neurodegenerative diseases .
Case Study 2: Antimicrobial Efficacy
In a comparative analysis of various amino acid derivatives, this compound showed promising results against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be within acceptable ranges for potential therapeutic applications .
Research Findings
Recent research highlights the potential of this compound in drug development:
- Pharmacokinetics : Studies indicate favorable absorption and distribution profiles in animal models, with bioavailability assessments suggesting effective systemic circulation post-administration.
- Toxicology : Toxicological evaluations reveal low toxicity levels at therapeutic doses, making it a candidate for further clinical investigations.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
